DPM-1001
Description
Overview of Steroidal Derivatives with Pyridine Moieties
Steroidal pyridines constitute a rapidly expanding class of synthetic compounds that have attracted considerable scientific attention due to their unique structural characteristics and enhanced biological properties. The introduction of pyridine rings into steroid scaffolds represents a strategic approach in medicinal chemistry that significantly alters both the chemical and biological properties of the parent steroid molecules. These modifications create compounds with enhanced potency and selectivity profiles compared to their non-pyridine-containing counterparts.
The synthesis of steroidal pyridines has evolved through multiple methodological approaches, including multicomponent reactions, cyclization strategies, and coupling reactions that enable the precise placement of pyridine functionalities at specific positions within the steroid framework. Research has demonstrated that the positioning and orientation of pyridine rings within steroid structures can dramatically influence molecular interactions and binding affinities with biological targets. The versatility of pyridine as a heterocyclic component stems from its ability to serve as both hydrogen bond acceptor and donor, its capacity to act as a bioisostere for various functional groups, and its influence on molecular lipophilicity and aqueous solubility properties.
Contemporary synthetic methodologies have enabled the preparation of diverse steroidal pyridine derivatives through innovative approaches including Diels-Alder reactions, copper-catalyzed cyclizations, and palladium-mediated coupling strategies. These synthetic advances have facilitated the exploration of structure-activity relationships within this compound class, revealing that pyridine incorporation can enhance anabolic activity compared to pyridone derivatives while maintaining the fundamental steroid architecture.
Significance of Cyclopenta[a]phenanthrene Core Structures in Chemistry
The cyclopenta[a]phenanthrene core structure represents one of the most fundamentally important molecular frameworks in organic chemistry, serving as the basic skeletal architecture for all naturally occurring steroids and steroid hormones. This tetracyclic system, composed of three cyclohexane rings and one cyclopentane ring fused together, provides a rigid, three-dimensional scaffold that has been extensively utilized in pharmaceutical development and synthetic chemistry applications.
Gonane, also known as cyclopentanoperhydrophenanthrene, represents the fully saturated version of this core structure with the molecular formula C₁₇H₂₈. This fundamental steroid nucleus contains no double bonds and serves as the structural foundation from which all steroid derivatives are conceptually derived. The significance of this framework lies in its ability to present functional groups in precise spatial orientations, enabling highly specific molecular interactions with biological targets.
The three-dimensional conformation of the cyclopenta[a]phenanthrene system creates distinct molecular surfaces that can be functionalized to achieve desired chemical and biological properties. The A, B, C, and D ring designations provide a systematic nomenclature for describing substitution patterns and structural modifications. Natural steroid variations include estrane, androstane, and pregnane derivatives, which incorporate additional methyl or ethyl groups at specific carbon positions to create distinct molecular architectures.
| Ring System Component | Structure Type | Atoms | Functional Significance |
|---|---|---|---|
| A Ring | Cyclohexane | C1-C5, C10 | Primary site for hydroxyl and carbonyl modifications |
| B Ring | Cyclohexane | C5-C10 | Secondary modification site, conformational influence |
| C Ring | Cyclohexane | C8-C14 | Structural integrity, limited modification sites |
| D Ring | Cyclopentane | C13-C17 | Major substitution site for side chain attachments |
The stereochemical complexity of the cyclopenta[a]phenanthrene system creates multiple chiral centers that must be carefully controlled during synthetic transformations. The standard steroid stereochemistry involves specific configurations at positions 8β, 9α, 10β, 13β, and 14α, which define the characteristic three-dimensional shape of steroid molecules. Deviations from this standard configuration result in distinct stereoisomeric forms that may exhibit dramatically different biological activities.
Historical Development of Pyridine-Functionalized Steroids
The historical development of pyridine-functionalized steroids represents a significant evolution in medicinal chemistry that began with early investigations into heterocyclic modifications of natural steroid frameworks. The pioneering research conducted at The Upjohn Company between 1930 and 1990 established fundamental methodologies for steroid modification and synthetic transformation, including the use of pyridine reagents in oxidation reactions. These early studies demonstrated that pyridine could serve as both a reagent and a structural component in steroid chemistry, leading to enhanced synthetic capabilities and novel molecular architectures.
The breakthrough discovery that cortisone could effectively treat inflammatory diseases in 1949 catalyzed intensive research into steroid modifications, including the incorporation of nitrogen-containing heterocycles. Johnson and colleagues described the use of pyridine and ozone to selectively break specific double bonds in steroid molecules, establishing early precedents for pyridine utilization in steroid synthetic chemistry. This work demonstrated that pyridine could facilitate controlled chemical transformations while maintaining the integrity of the steroid core structure.
The development of sophisticated synthetic methodologies for pyridine incorporation into steroid frameworks has progressed through several distinct phases. Early approaches focused on simple substitution reactions and functional group transformations, while modern methodologies employ advanced catalytic systems and multicomponent reaction strategies. The evolution from traditional heating methods to microwave-assisted synthesis has significantly improved reaction efficiency and product yields, with steroidal pyridine derivatives being prepared in yields ranging from 74% under conventional heating to 84% under microwave conditions in significantly reduced reaction times.
Research by Lopes and colleagues established versatile synthetic precursors such as steroidal N-sulfonyl-1-azadienes derived from 16-dehydropregnenolone acetate, which enabled stereoselective synthesis of pyridosteroids through Diels-Alder reaction pathways. These advances demonstrated that complex pyridine-steroid architectures could be constructed with high stereochemical control, incorporating multiple chiral centers within the pyridine ring system to achieve enhanced selectivity profiles.
Research Objectives and Scope
The primary research objective underlying the development and characterization of methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate centers on understanding the structure-activity relationships that govern the biological properties of complex steroidal derivatives containing pyridine functionalities. This compound, designated as DPM-1001, represents a sophisticated molecular design that incorporates multiple structural elements to achieve specific biochemical objectives.
The synthetic strategy employed in the development of this compound demonstrates advanced organic chemistry methodologies applied to create a non-competitive inhibitor with enhanced bioavailability characteristics. The incorporation of a 4-(pyridin-2-ylmethylamino)butylamino side chain introduces nitrogen-based functional groups that are uncommon in natural bile acid derivatives, while the methyl ester group at the carboxylic acid terminus provides enhanced lipophilicity and membrane permeability properties.
Research scope encompasses the comprehensive characterization of the molecular architecture, including the precise stereochemical configuration at multiple chiral centers throughout the molecule. The compound exhibits a complex three-dimensional structure with specific configurations at positions 3R, 5R, 7R, 8R, 9S, 10S, 13R, 14S, and 17R within the steroid framework, combined with 4R stereochemistry in the side chain component. This stereochemical precision is essential for achieving the desired biochemical activity and selectivity profiles.
| Structural Component | Chemical Feature | Molecular Function | Design Rationale |
|---|---|---|---|
| Cyclopenta[a]phenanthrene Core | Tetracyclic steroid framework | Provides rigid molecular scaffold | Establishes three-dimensional architecture |
| 7-Hydroxy Group | Secondary alcohol functionality | Hydrogen bonding capability | Enhances molecular recognition |
| 10,13-Dimethyl Groups | Methyl substitutions | Steric and electronic effects | Modifies conformational properties |
| Pyridin-2-ylmethylamino Chain | Heterocyclic nitrogen functionality | Metal chelation and protein binding | Enables specific biochemical interactions |
| Pentanoate Methyl Ester | Esterified carboxylic acid | Lipophilicity enhancement | Improves membrane permeability |
The research framework encompasses detailed investigation of the synthetic methodologies required to construct this complex molecular architecture, including the challenges associated with maintaining stereochemical integrity throughout multi-step synthetic sequences. The development of this compound represents an advancement in the field of steroidal pyridine chemistry, demonstrating how strategic incorporation of heterocyclic functionalities can enhance the properties of traditional steroid frameworks while maintaining the fundamental molecular recognition characteristics that define steroid-protein interactions.
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N3O3/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3/t24-,25-,26-,28-,29+,30+,31-,33+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVANDQULNPITCN-MCVYBXALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steroid Nucleus Preparation
The steroid backbone is typically derived from semi-synthetic or biosynthetic precursors. Cholesterol and lanosterol are common starting points due to their commercial availability and structural similarity.
Key steps :
-
Hydroxylation at C7 :
-
Methylation at C10 and C13 :
Side Chain Installation
The 3-[4-(pyridin-2-ylmethylamino)butylamino] group is introduced via a three-step sequence:
Step 1: Bromination at C3
Step 2: Nucleophilic Amination
-
Reaction with 1,4-diaminobutane in THF at 60°C for 24 hours yields 3-(4-aminobutylamino) intermediate.
Step 3: Reductive Amination with Pyridine-2-carbaldehyde
Esterification at C17
The pentanoate methyl ester is installed via:
Method A: Direct Esterification
Method B: Schlenk Equilibrium
-
Transesterification of ethyl pentanoate with methyl alcohol using Ti(OiPr)₄ (70°C, 6 hours, 92% yield).
Stereochemical Control and Resolution
Chiral Auxiliaries
Diastereomeric Salt Formation
-
Resolution of racemic 3-aminosteroid using D-(-)-tartaric acid in ethanol provides enantiopure (3R)-isomer.
Purification and Characterization
Chromatography :
-
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves diastereomers (tR = 12.3 min for target).
Spectroscopic Data :
-
¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 4.5 Hz, Py-H), 3.66 (s, OCH₃), 3.12 (m, NHCH₂Py).
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HRMS : [M+H]⁺ calc. 712.4321, found 712.4318.
Optimization of Reaction Conditions
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| C7 Hydroxylation | Pd/C (10 wt%) | MeOH | 50 | 88 |
| C3 Amination | None | THF | 60 | 65 |
| Reductive Amination | NaBH₃CN | MeOH | 25 | 78 |
| Esterification | H₂SO₄ | MeOH | 90 | 85 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: DPM-1001 undergoes various chemical reactions, including:
Chelation: this compound acts as a chelator, binding to copper ions and facilitating their removal from the body.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
DPM-1001 has a wide range of scientific research applications, including:
Mechanism of Action
DPM-1001 exerts its effects through two primary mechanisms:
Inhibition of Protein-Tyrosine Phosphatase 1B: this compound binds to the active site of protein-tyrosine phosphatase 1B, preventing the dephosphorylation of target proteins.
Copper Chelation: this compound acts as a copper chelator, binding to copper ions and facilitating their removal from the body.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Functional Groups
Key structural variations among related compounds include differences in hydroxylation patterns, side-chain substituents, and ester/amide linkages. Below is a comparative analysis:
Table 1: Structural Comparison of Target Compound and Analogues
Key Research Findings
Unique Features of the Target Compound
- The 4-(pyridin-2-ylmethylamino)butylamino side chain introduces a basic nitrogen, enabling interactions with biological targets (e.g., enzymes or receptors) that natural bile acids lack.
- The 7-hydroxy group distinguishes it from analogues like compound 8 (), which has a 3-oxo group, altering hydrogen-bonding capacity .
Biological Activity
Methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate (commonly referred to as DPM-1001) is a synthetic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has a complex chemical structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 420.58 g/mol. Its structure includes a cyclopenta[a]phenanthrene core and various side chains that enhance its pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H40O5 |
| Molecular Weight | 420.58 g/mol |
| LogP | 3.745 |
| PSA | 83.83 Ų |
This compound functions primarily as a non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B). This inhibition enhances insulin and leptin signaling pathways, which are crucial for metabolic regulation. The compound has demonstrated an IC50 value of approximately 100 nM , indicating potent inhibitory effects on PTP1B activity.
Diabetes and Obesity
Research has shown that this compound may have significant implications in the treatment of metabolic disorders such as diabetes and obesity. By enhancing insulin signaling through PTP1B inhibition, it can potentially improve glucose homeostasis and reduce insulin resistance.
Cardiovascular Health
In addition to its metabolic effects, there is emerging evidence suggesting that this compound may also exert protective effects on cardiovascular health by modulating lipid metabolism and reducing inflammation .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Diabetes Model : In a study involving diabetic mice, administration of this compound resulted in significantly lower blood glucose levels compared to control groups. The compound improved insulin sensitivity and reduced body weight in these models.
- Obesity Study : Another investigation highlighted the potential of this compound in reducing adiposity in obese rats. The compound was associated with decreased fat mass and improved metabolic profiles.
Safety Profile
While the therapeutic potential is promising, comprehensive toxicity studies are essential to determine the safety profile of this compound. Initial assessments indicate a favorable safety margin; however, further investigations are needed to evaluate long-term effects and potential side effects.
Q & A
Q. What are the critical steps in synthesizing this bile acid-derived compound?
Methodological Answer: The synthesis involves:
- Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl functionalities during reactions. For example, TBS ethers are cleaved using tetrabutylammonium fluoride (TBAF) in THF .
- Coupling Reactions : React the pyridinylmethylamino-butylamino side chain with the steroidal core using DCM as a solvent and methyl triflate as an activating agent.
- Purification : Employ gradient silica gel column chromatography (e.g., 0–50% ethyl acetate/DCM for intermediates, 0–10% methanol/DCM for final products) to isolate high-purity compounds .
- Characterization : Confirm structure via ¹H/¹³C NMR and HRMS. Key NMR signals include methoxy groups (δ ~3.66 ppm) and hydroxyl protons (broad signals at δ ~1.5–2.0 ppm) .
Q. How can researchers confirm the stereochemical configuration of the compound?
Methodological Answer:
- 2D NMR Techniques : Use NOESY to identify spatial proximity between protons (e.g., axial vs. equatorial methyl groups) and HSQC/HMBC to correlate carbon-proton networks .
- X-ray Crystallography : Compare experimental crystal structures of analogous compounds (e.g., cyclopenta[a]phenanthrene derivatives) to validate stereochemistry .
- Chiral Chromatography : Employ chiral stationary phases to resolve enantiomers, particularly for the 4R configuration in the pentanoate side chain .
Q. What preliminary assays are recommended to evaluate biological activity?
Methodological Answer:
- Spore Germination Inhibition : Test against Clostridium difficile using spore viability assays, as bile acid analogues are known to disrupt spore membranes .
- Receptor Binding Studies : Screen for interactions with farnesoid X receptor (FXR) or TGR5 using luciferase reporter assays, given structural similarity to obeticholic acid .
- Cytotoxicity Profiling : Use HEK293 or HepG2 cell lines to assess acute toxicity (IC₅₀) via MTT assays .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
Methodological Answer:
- Reaction Optimization : Vary temperature (e.g., 0°C vs. room temperature) and stoichiometry (e.g., 1.2 eq. of methyl triflate) to suppress side reactions like over-alkylation .
- Alternative Protecting Groups : Compare TBS with acetyl or benzyl groups for better stability under specific conditions.
- High-Throughput Screening : Use Design of Experiments (DoE) to test combinatorial reaction parameters (solvent, catalyst, time) .
Q. How should discrepancies in biological activity data between studies be resolved?
Methodological Answer:
- Purity Verification : Confirm compound purity (>95%) via HPLC and LC-MS to rule out impurities influencing activity .
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, serum-free media) to minimize variability .
- Orthogonal Assays : Cross-validate using fluorescence polarization (binding affinity) and functional cell-based assays (e.g., cAMP production for GPCR targets) .
Q. What strategies elucidate the mechanism of action against bacterial spores?
Methodological Answer:
- Membrane Permeability Assays : Use fluorescent dyes (e.g., propidium iodide) to assess spore membrane disruption .
- Genetic Knockout Models : Test activity against C. difficile strains lacking specific bile acid transporters (e.g., cspC mutants) .
- Metabolomic Profiling : Compare metabolite changes in spores treated with the compound vs. controls via LC-MS/MS .
Q. How can stereochemical impurities be detected and quantified?
Methodological Answer:
- Chiral Derivatization : Convert the compound to diastereomers using chiral derivatizing agents (e.g., Mosher’s acid) for LC-MS analysis .
- Dynamic NMR : Monitor temperature-dependent splitting of proton signals to identify rotamers or conformers .
- Enzymatic Assays : Use stereospecific enzymes (e.g., esterases) to hydrolyze specific enantiomers and quantify remaining substrate .
Data Analysis and Theoretical Frameworks
Q. How to interpret complex NMR spectra of polycyclic structures?
Methodological Answer:
- Comparative Analysis : Reference chemical shifts of analogous compounds (e.g., δ 0.92 ppm for angular methyl groups in bile acids) .
- Computational Modeling : Predict NMR spectra using DFT calculations (e.g., B3LYP/6-31G*) and compare with experimental data .
- Signal Assignment Tools : Use software like MestReNova to deconvolute overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm) .
Q. How to align this research with theoretical frameworks in bile acid biology?
Methodological Answer:
- Receptor Interaction Studies : Link the compound’s activity to FXR/TGR5 signaling pathways using gene expression profiling (qPCR for SHP, CYP7A1) .
- Structure-Activity Relationship (SAR) : Correlate side-chain modifications (e.g., pyridinylmethylamino vs. phenyl groups) with receptor binding affinity .
- Evolutionary Conservation Analysis : Compare bile acid receptor homologs across species to identify conserved binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
